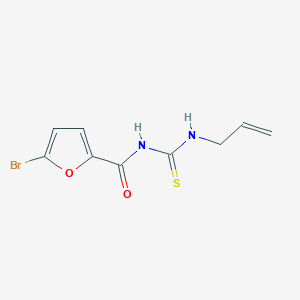

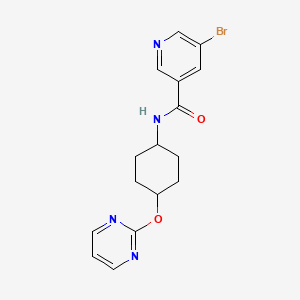

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives involves several steps, including the reaction of furan-2-carbonyl chloride with amine compounds in the presence of triethylamine to achieve high yields. This process is further advanced by employing palladium-catalyzed reactions, such as Suzuki-Miyaura cross-coupling, to introduce various functional groups, enhancing the molecule's utility in further chemical transformations and biological evaluations (Siddiqa et al., 2022).

Molecular Structure Analysis

The molecular structure of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives has been determined through single-crystal X-ray diffraction techniques. These studies reveal that these compounds often crystallize in specific systems, with detailed analysis of unit cell parameters, space group, and molecular conformations, providing insight into their structural characteristics and the nature of their interactions with metal ions when forming complexes (Özer et al., 2009).

Chemical Reactions and Properties

The chemical reactivity and properties of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are influenced by its ability to undergo various reactions, including bromoaminocyclization, which can produce optically active derivatives. These reactions are often catalyzed by chiral complexes, leading to products with high enantioselectivity, demonstrating the compound's utility in synthesizing complex molecules with specific chiral configurations (Huang et al., 2013).

Aplicaciones Científicas De Investigación

Chemical Synthesis and Medicinal Chemistry

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide and its derivatives are extensively explored in chemical synthesis and medicinal chemistry. For example, cross-dehydrogenative coupling reactions between formamidic C(sp2)–H and X–H bonds have seen significant advancements. These methods are instrumental in preparing carboxamide, carbamate, and urea derivatives, which are prevalent in medicinal chemistry and natural product synthesis (He, Wu, & Vessally, 2020). Additionally, furan-2-carboxamide and 5-bromofuran-2-carboxamide derivatives have been synthesized and characterized for their antimicrobial properties (Sweidan et al., 2021).

Organic Synthesis and Catalysis

In organic synthesis, compounds like N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are used as intermediates or reagents. For instance, the allyl ester has been applied as a protecting group in the stereoselective construction of neuraminic-acid glycosides (Kunz, Waldmann, & Klinkhammer, 1988). Additionally, primary amides, including N-bromo and N-lithio salts of primary carboxamides, have demonstrated efficiency as nitrogen sources in catalytic asymmetric aminohydroxylation of olefins (Demko, Bartsch, & Sharpless, 2000).

Antimicrobial Applications

Certain derivatives of N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide are researched for their antimicrobial properties. Metal-based carboxamide-derived compounds, including variants of this chemical, have been studied for their antibacterial and antifungal activity, showing potential as therapeutic agents (Hanif, Chohan, Winum, & Akhtar, 2014).

Advanced Material Synthesis

In the field of advanced materials, N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide derivatives are used in the synthesis of functionalized compounds. For example, the Palladium-Catalysed Direct Heteroarylations using esters as blocking groups at C2 of Bromofuran have been explored for the synthesis of biheteroaryls (Fu, Zhao, Bruneau, & Doucet, 2012).

Propiedades

IUPAC Name |

5-bromo-N-(prop-2-enylcarbamothioyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O2S/c1-2-5-11-9(15)12-8(13)6-3-4-7(10)14-6/h2-4H,1,5H2,(H2,11,12,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMRGJECSKACHQB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)NC(=O)C1=CC=C(O1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(allylcarbamothioyl)-5-bromofuran-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-3-(2-chlorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B2490614.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![(3Z)-1-(3-fluorobenzyl)-3-{[(2-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2490623.png)

![N-(3,5-dimethylphenyl)-2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanylacetamide](/img/structure/B2490624.png)

![2-[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2490625.png)

![N-[2-[[2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2490626.png)

![(Z)-3-(furan-2-ylmethyl)-5-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2490631.png)

![Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2490636.png)